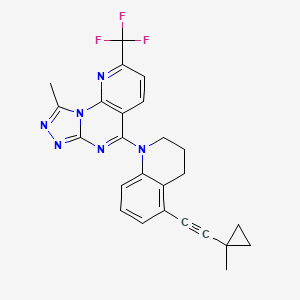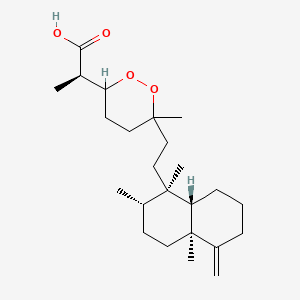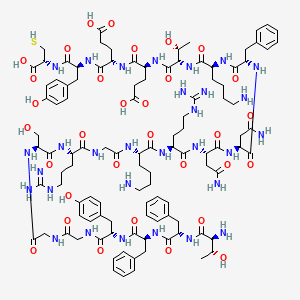
Angiopep-2-Cys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiopep-2-Cys is a conjugate of Angiopep-2 hydrochloride and cysteine. Angiopep-2 hydrochloride is a brain peptide vector known for its ability to cross the blood-brain barrier. The conjugation of anticancer agents with the Angiopep-2 peptide vector can enhance their efficacy in treating brain cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Angiopep-2-Cys involves the conjugation of Angiopep-2 hydrochloride with cysteine. This process typically requires the use of coupling agents and protective groups to ensure the selective reaction of functional groups. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Angiopep-2-Cys can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired modification.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further conjugation or functionalization .
Wissenschaftliche Forschungsanwendungen
Angiopep-2-Cys has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of complex peptide-based molecules.
Biology: Employed in studies involving peptide transport across the blood-brain barrier.
Medicine: Utilized in the development of targeted drug delivery systems for brain cancer treatment.
Industry: Applied in the production of peptide-based therapeutics and diagnostics .
Wirkmechanismus
Angiopep-2-Cys exerts its effects by targeting the low-density lipoprotein receptor-related protein (LRP-1) on the surface of brain capillary endothelial cells. This interaction facilitates the transcytosis of the peptide across the blood-brain barrier, allowing for the delivery of therapeutic agents to the brain. The molecular targets and pathways involved include receptor-mediated endocytosis and transcytosis .
Vergleich Mit ähnlichen Verbindungen
Angiopep-2 hydrochloride: The parent compound used in the synthesis of Angiopep-2-Cys.
Angiopep-2 conjugated nanoparticles: These nanoparticles are functionalized with Angiopep-2 for targeted drug delivery to the brain.
Other brain peptide vectors: Compounds like MiniAp-4 and transferrin receptor ligands (cTfRL and B6) are also used for brain-targeted delivery
Uniqueness: this compound is unique due to its ability to enhance the efficacy of anticancer agents in treating brain cancer by improving their delivery across the blood-brain barrier. This property makes it a valuable tool in the development of targeted therapies for central nervous system disorders .
Eigenschaften
Molekularformel |
C107H154N30O32S |
|---|---|
Molekulargewicht |
2404.6 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)/t56-,57-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,87+,88+/m1/s1 |
InChI-Schlüssel |
NTEVJSCQHIRPSH-ZYRNEBAYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
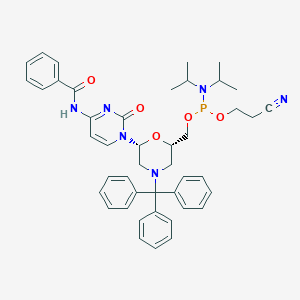
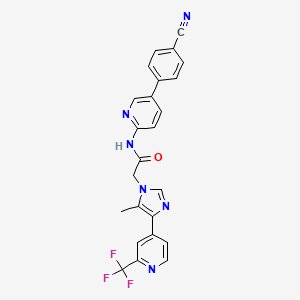

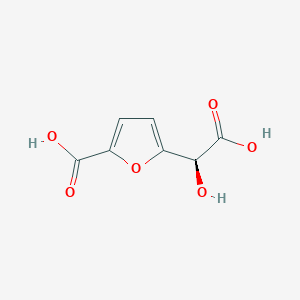
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)


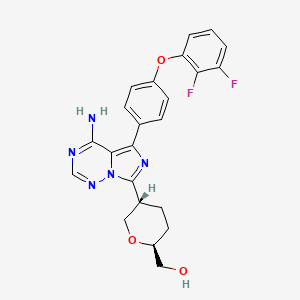
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
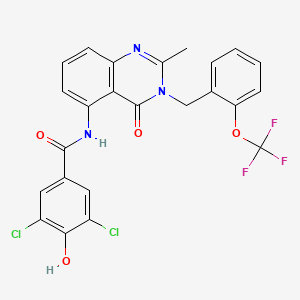
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
